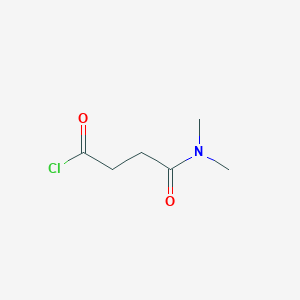

4-(Dimethylamino)-4-oxobutanoyl chloride

Description

4-(Dimethylamino)-4-oxobutanoyl chloride is an acyl chloride derivative characterized by a dimethylamino group (-N(CH₃)₂) at the 4-position of a 4-oxobutanoyl backbone. Its molecular formula is C₆H₁₀ClNO₂, with a molecular weight of 163.60 g/mol. The compound’s structure combines the electrophilic reactivity of an acyl chloride with the electron-donating effects of the dimethylamino group, influencing its solubility, stability, and chemical behavior.

Properties

Molecular Formula |

C6H10ClNO2 |

|---|---|

Molecular Weight |

163.60 g/mol |

IUPAC Name |

4-(dimethylamino)-4-oxobutanoyl chloride |

InChI |

InChI=1S/C6H10ClNO2/c1-8(2)6(10)4-3-5(7)9/h3-4H2,1-2H3 |

InChI Key |

YRSTZSGOTZOKEI-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)CCC(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-4-oxobutanoyl chloride typically involves the reaction of 4-(Dimethylamino)-4-oxobutanoic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted to an acyl chloride. The general reaction scheme is as follows:

C6H11NO3+SOCl2→C6H10ClNO2+SO2+HCl

Industrial Production Methods

In an industrial setting, the production of 4-(Dimethylamino)-4-oxobutanoyl chloride can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of exposure to hazardous chemicals like thionyl chloride.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-4-oxobutanoyl chloride undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Hydrolysis: In the presence of water, the compound hydrolyzes to form 4-(Dimethylamino)-4-oxobutanoic acid and hydrochloric acid.

Condensation Reactions: It can participate in condensation reactions with amines and alcohols to form various amides and esters.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with 4-(Dimethylamino)-4-oxobutanoyl chloride.

Solvents: Reactions are typically carried out in aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF).

Catalysts: In some cases, catalysts like pyridine or triethylamine are used to neutralize the hydrochloric acid formed during the reaction.

Major Products

Amides: Formed by the reaction with primary or secondary amines.

Esters: Formed by the reaction with alcohols.

Thioesters: Formed by the reaction with thiols.

Scientific Research Applications

4-(Dimethylamino)-4-oxobutanoyl chloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

Medicine: It is employed in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-4-oxobutanoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Structural and Molecular Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| 4-(Dimethylamino)-4-oxobutanoyl chloride | C₆H₁₀ClNO₂ | 163.60 | Acyl chloride, dimethylamino |

| 4-Amino-4-oxobutanoyl chloride | C₄H₆ClNO₂ | 135.55 | Acyl chloride, primary amine |

| 4-Chloro-3-oxobutanoyl chloride | C₄H₄Cl₂O₂ | 154.98 | Acyl chloride, β-chloro ketone |

| 4-(4-Chlorophenyl)-4-oxobutanoic acid methyl ester | C₁₁H₁₁ClO₃ | 226.66 | Ester, chlorophenyl |

Key Observations :

- The dimethylamino group in 4-(dimethylamino)-4-oxobutanoyl chloride enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to the less polar 4-(4-chlorophenyl) ester .

- The primary amine in 4-amino-4-oxobutanoyl chloride increases nucleophilicity but reduces steric hindrance compared to the dimethylamino variant .

- The β-chloro substituent in 4-chloro-3-oxobutanoyl chloride significantly elevates electrophilicity at the carbonyl carbon, making it more reactive toward nucleophiles than the dimethylamino derivative .

Q & A

Q. What are the recommended synthesis methods for 4-(dimethylamino)-4-oxobutanoyl chloride, and how do reaction conditions influence yield?

4-(Dimethylamino)-4-oxobutanoyl chloride is typically synthesized via acylation of 4-(dimethylamino)butanoic acid using thionyl chloride (SOCl₂) or oxalyl chloride (ClCO)₂O. Key variables include temperature control (0–5°C to prevent decomposition), stoichiometric excess of the chlorinating agent, and inert atmosphere (N₂/Ar) to minimize hydrolysis . Post-reaction purification via vacuum distillation or recrystallization is critical for isolating high-purity product. Evidence from related benzoyl chloride syntheses suggests yields >85% under optimized conditions, but side reactions (e.g., dimerization) may occur if moisture is present .

Q. What are the primary applications of this compound in organic synthesis?

This acyl chloride is widely used as a reactive intermediate for introducing the 4-(dimethylamino)-4-oxobutanoyl moiety into target molecules. Common applications include:

- Peptide derivatization : Acts as an acylating agent for amino group protection, enhancing UV detection in HPLC analysis via its dimethylamino chromophore .

- Polymer chemistry : Facilitates the synthesis of functionalized monomers for stimuli-responsive materials due to its electron-rich dimethylamino group .

- Cross-coupling reactions : Participates in nucleophilic acyl substitutions with alcohols or amines under mild conditions (e.g., DMAP catalysis) .

Q. How should researchers handle and store this compound to ensure stability?

The compound is highly moisture-sensitive, requiring storage under inert gas (argon) in airtight, amber glassware at –20°C. Handling should occur in a glovebox or using Schlenk techniques. Pre-drying solvents (e.g., THF, DCM) over molecular sieves and avoiding protic environments are essential to prevent hydrolysis to 4-(dimethylamino)butanoic acid .

Advanced Research Questions

Q. What spectroscopic techniques are most effective for characterizing 4-(dimethylamino)-4-oxobutanoyl chloride and its derivatives?

- NMR : ¹H NMR shows distinct signals for the dimethylamino group (δ 2.8–3.1 ppm, singlet) and carbonyl chloride (C=O, δ 170–175 ppm in ¹³C NMR).

- FT-IR : Strong absorbance at ~1800 cm⁻¹ (C=O stretch of acyl chloride) confirms functional group integrity.

- Mass spectrometry : ESI-MS in negative ion mode detects [M–Cl]⁻ peaks, while HRMS validates molecular formula .

- X-ray crystallography : Used to resolve ambiguities in solid-state structure, particularly hydrogen-bonding patterns in derivatives (e.g., hydrazides) .

Q. How do electronic effects of the dimethylamino group influence reactivity in acylation reactions?

The dimethylamino group is a strong electron donor, activating the carbonyl toward nucleophilic attack. However, steric hindrance from the dimethyl group can reduce reactivity with bulky nucleophiles. DFT calculations on analogous compounds (e.g., 4-(dimethylamino)benzoyl chloride) reveal reduced electrophilicity at the carbonyl carbon compared to unsubstituted acyl chlorides, necessitating optimized catalysts (e.g., DMAP) for efficient reactions .

Q. What are common byproducts formed during synthesis, and how can they be mitigated?

- Hydrolysis products : Formation of 4-(dimethylamino)butanoic acid due to trace moisture. Mitigation: Rigorous drying of reagents/solvents and inert atmosphere .

- Dimerization : Occurs via intermolecular nucleophilic attack under high temperatures. Mitigation: Maintain reaction temperatures below 10°C .

- Oxidation byproducts : Dimethylamino groups may oxidize to N-oxide derivatives if exposed to O₂. Mitigation: Use degassed solvents and reducing agents (e.g., BHT) .

Q. How does the compound’s stability vary under different pH conditions?

Stability studies on related acyl chlorides indicate rapid hydrolysis in aqueous media (t₁/₂ <1 hr at pH 7). In acidic conditions (pH <3), hydrolysis accelerates due to protonation of the dimethylamino group, reducing electron donation and destabilizing the acyl chloride. In contrast, basic conditions (pH >10) promote nucleophilic substitution but risk decomposition via Hoffmann-type degradation .

Q. What strategies are recommended for analyzing reaction kinetics in acylations involving this compound?

- In situ FT-IR : Monitors carbonyl chloride consumption in real-time .

- HPLC/MS : Quantifies product formation and detects intermediates (e.g., mixed anhydrides in DMAP-catalyzed reactions) .

- Isothermal titration calorimetry (ITC) : Measures enthalpy changes during nucleophilic attack, providing mechanistic insights .

Data Contradictions and Resolution

Q. Discrepancies in reported reaction yields for peptide derivatization: How to address them?

Literature reports varying yields (60–95%) for peptide acylation. Contradictions arise from differences in:

- Solvent polarity : Low-polarity solvents (e.g., DCM) favor faster reactions but may reduce solubility of polar peptides.

- Catalyst loading : DMAP concentrations >10 mol% can inhibit reactions due to steric effects.

Resolution: Standardize protocols using anhydrous DCM with 5 mol% DMAP and pre-activate the acyl chloride for 10 min before adding the peptide .

Q. Conflicting data on thermal stability: What factors contribute to variability?

Thermogravimetric analysis (TGA) studies show decomposition onset at 80–120°C, but some reports suggest stability up to 150°C. Variability stems from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.